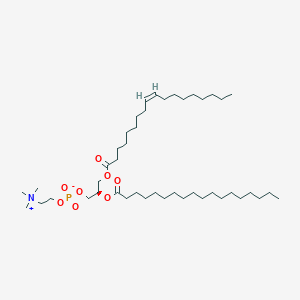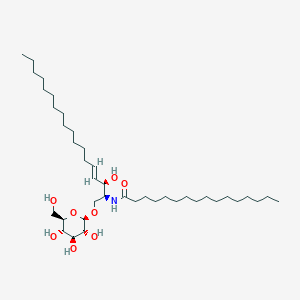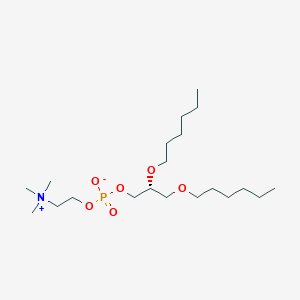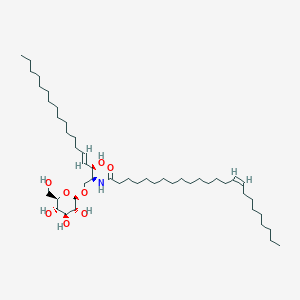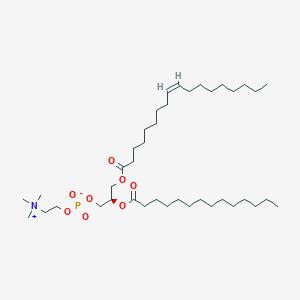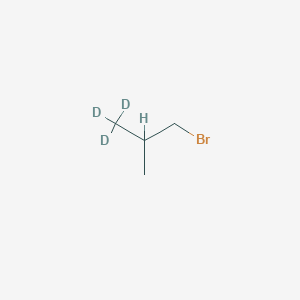
1-Bromo-2-methylpropane-3,3,3-D3
Overview
Description
1-Bromo-2-methylpropane, also known as Isobutyl bromide, is an organic compound with the linear formula (CH3)2CHCH2Br . It has a molecular weight of 137.02 . It is used as a synthetic reagent for the preparation of 1-ethyl-1,3-isobutylimidazolium bromide by reaction with 1-ethylimidazole .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methylpropane consists of a propane chain with a bromine atom attached to one of the carbon atoms . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Bromo-2-methylpropane is a liquid at room temperature with a refractive index of 1.435 . It has a boiling point of 90-92 °C and a density of 1.26 g/mL at 20 °C . It is slightly soluble in water with a solubility of 0.51 g/L at 18 ºC .Scientific Research Applications
Radiosynthesis Applications
- The compound has been utilized in the radiosynthesis of specific substances, such as 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol. These synthesized materials were further applied in alkylation reactions and carbon-carbon bond formation, demonstrating the compound's versatility in radiochemical synthesis (Rotteveel et al., 2017).
Vibrational Analysis in Spectroscopy
- In the field of spectroscopy, 1-Bromo-2-methylpropane has been analyzed for its vibrational properties, particularly in infrared and Raman spectra. This analysis assists in understanding the compound's structural dynamics and isomers (Crowder & Jalilian, 1978).
Study of Conformational Equilibria
- The compound has been a subject of study to understand the conformational equilibria between its rotational isomers using ultrasonic spectroscopy. This research helps in determining the thermodynamic quantities and kinetic parameters associated with the conformational changes of such molecules (Nomura et al., 1987).
Investigation of Rotational Isomerism
- There has been a significant focus on the rotational isomerism of 1-Bromo-2-methylpropane, where studies have examined the spectra of the compound in various states (gaseous, liquid, glassy, crystalline) to calculate normal vibration frequencies and study enthalpy differences among rotational isomers (Ogawa et al., 1978).
Crystal Structure Analysis
- The compound's related analog, 2-Bromo-1,1,1-trichloro-2-methylpropane, has been studied for its physical properties and crystal structure. Such studies are crucial for understanding the molecular arrangement and behavior in different physical states (Koide et al., 1966).
Enthalpy Measurements
- Research has been conducted on the enthalpies of solution of related compounds like 2-bromo-2-methylpropane in different solvents. These measurements are essential for understanding the thermodynamics of solvation and interactions with various solvents (Albuquerque et al., 1998).
Spectroscopic Studies and Molecular Docking
- Spectroscopic studies combined with molecular docking have been used to investigate compounds like 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, providing insights into the compound’s structure, NLO behavior, and potential anti-cancer activity (Pavitha et al., 2017).
Stereoselective Nucleophilic Addition Studies
- The compound has been used to understand the stereoselective nucleophilic 1,2-addition to sulfinyl imines, offering insights into the mechanisms and factors determining diastereomeric ratios in such reactions (Hennum et al., 2014).
Calorimetric Studies
- Calorimetric behavior of primary bromobutanes, including 1-bromo-2-methylpropane, with isomeric butanols, has been determined to understand the thermodynamic properties of these mixtures (Artigas et al., 2001).
Investigations in Organic Synthesis
- 1-Bromo-2-methylpropane and its derivatives have been investigated as building blocks in organic synthesis, demonstrating their utility in forming various organic compounds and heterocycles (Westerlund et al., 2001).
Safety And Hazards
1-Bromo-2-methylpropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system . It is moderately toxic by the intraperitoneal route and is a dangerous fire hazard when exposed to heat or flame .
properties
IUPAC Name |
3-bromo-1,1,1-trideuterio-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methylpropane-3,3,3-D3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



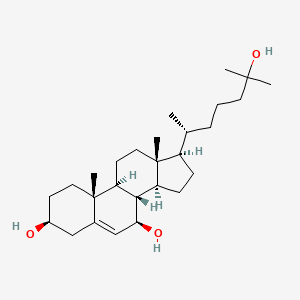
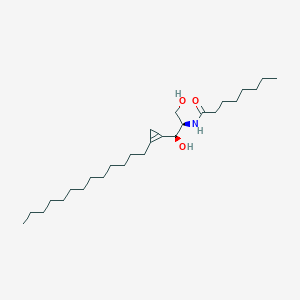

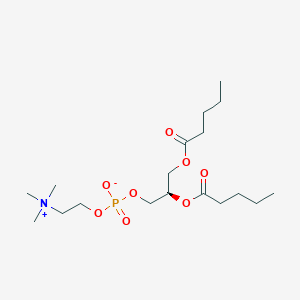
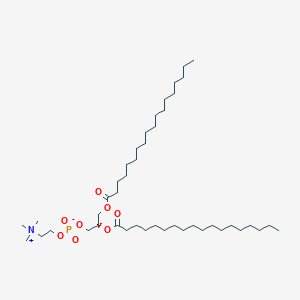
![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)

